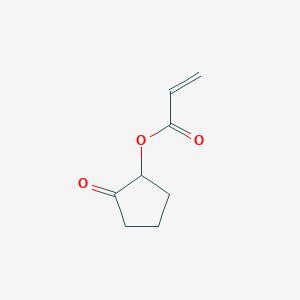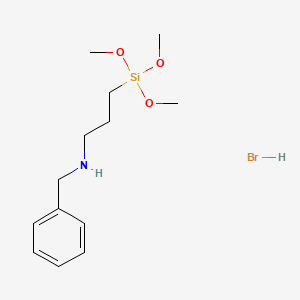
3,5-Diacetamido-4-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diacetamido-4-iodobenzoic acid is a chemical compound with the molecular formula C11H11IN2O4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 are replaced by acetamido groups, and the hydrogen at position 4 is replaced by an iodine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diacetamido-4-iodobenzoic acid typically involves the iodination of 3,5-diacetamidobenzoic acid. The process begins with the acylation of 3,5-diaminobenzoic acid to form 3,5-diacetamidobenzoic acid. This intermediate is then subjected to iodination using iodine and an oxidizing agent such as potassium iodate under acidic conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Diacetamido-4-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the acetamido groups.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Iodination: Iodine and potassium iodate in acidic conditions.
Esterification: Methanol and sulfuric acid for Fischer–Speier esterification.
Major Products Formed
Methyl 3,5-diacetamido-4-iodobenzoate: Formed through esterification with methanol.
Substituted benzoic acids: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3,5-Diacetamido-4-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Diacetamido-4-iodobenzoic acid is not fully understood. its biological activity is thought to be related to its ability to interact with cellular components, potentially disrupting bacterial cell walls or interfering with cellular metabolism. The iodine atom may also play a role in enhancing the compound’s antimicrobial properties by facilitating the formation of reactive iodine species .
Comparison with Similar Compounds
Similar Compounds
3,5-Diacetamido-2,4,6-triiodobenzoic acid: Similar structure but with additional iodine atoms, used as a radiopaque contrast agent.
3,5-Dibromo-2-hydroxybenzoic acid: Similar structure with bromine atoms, known for its antimicrobial properties.
Uniqueness
3,5-Diacetamido-4-iodobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodine atom at position 4 and acetamido groups at positions 3 and 5 make it a valuable compound for various applications, particularly in the development of antimicrobial agents and potential cancer therapies .
Properties
IUPAC Name |
3,5-diacetamido-4-iodobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O4/c1-5(15)13-8-3-7(11(17)18)4-9(10(8)12)14-6(2)16/h3-4H,1-2H3,(H,13,15)(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBRRHHUDAUQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1I)NC(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578305 |
Source


|
| Record name | 3,5-Diacetamido-4-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189514-07-6 |
Source


|
| Record name | 3,5-Diacetamido-4-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol](/img/structure/B12557076.png)


![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B12557093.png)



![1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene](/img/structure/B12557111.png)

![6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B12557120.png)


